

myrcene safety profile and toxicology studies

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Compound Focus: Myrcene

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Toxicology and Safety Profile of Myrcene

The table below summarizes the key toxicological and safety data from animal studies, which form the basis of the current safety assessment.

Study Type / Model	Key Findings / Parameters	Dosage / Exposure	Reference
Acute Oral Toxicity (Mice)	Approximate Lethal Dose (ALD)	5.06 g/kg body weight	[1]
Acute Oral Toxicity (Rats)	Approximate Lethal Dose (ALD)	>11.39 g/kg body weight	[1]
Intraperitoneal Toxicity (Rats)	Approximate Lethal Dose (ALD); deaths attributed to chemical peritonitis	5.06 g/kg body weight	[1]
Intraperitoneal Toxicity (Mice)	Approximate Lethal Dose (ALD); deaths attributed to chemical peritonitis	2.25 g/kg body weight	[1]
Carcinogenicity (Rodents)	Increased incidence of kidney & liver neoplasms (NTP Study)	Not Specified	[2]

Study Type / Model	Key Findings / Parameters	Dosage / Exposure	Reference
Genotoxicity (Salmonella/Microsome Assay)	Not mutagenic	Not Applicable	[3]
Target Organs (Mice, oral)	Liver and stomach identified as potential targets	Not Specified	[1]

Key Safety Considerations:

- **Regulatory Status:** The FDA no longer permits the use of **myrcene** as a **direct food additive** due to the Delaney Clause, which prohibits the approval of any additive that has been found to cause cancer in humans or animals [2]. It is critical to note that the FDA simultaneously confirmed that **myrcene** poses **no safety concern for public health** under the conditions of its intended use, and it remains a natural component of many permitted foods and beverages [2].
- **Route of Administration:** **Myrcene** is **highly irritant** when administered intraperitoneally, a finding that is crucial for designing pre-clinical animal studies but may have limited relevance for other exposure routes [1].

Experimental Protocols from Key Studies

For researchers aiming to replicate or build upon existing work, here are the methodologies from pivotal studies.

Single Dose Acute Toxicity Study

This foundational study established baseline acute toxicity data [1].

- **Test System:** Rodents (mice and rats).
- **Substance:** Beta-**myrcene**.
- **Administration Routes:** Oral and intraperitoneal injection.
- **Primary Endpoints:** Determination of the Approximate Lethal Dose (ALD). Necropsy and histopathological examination of organs were conducted to identify target organs.
- **Key Methodology:** The study observed animals for mortality and clinical signs of toxicity following a single administration of the compound.

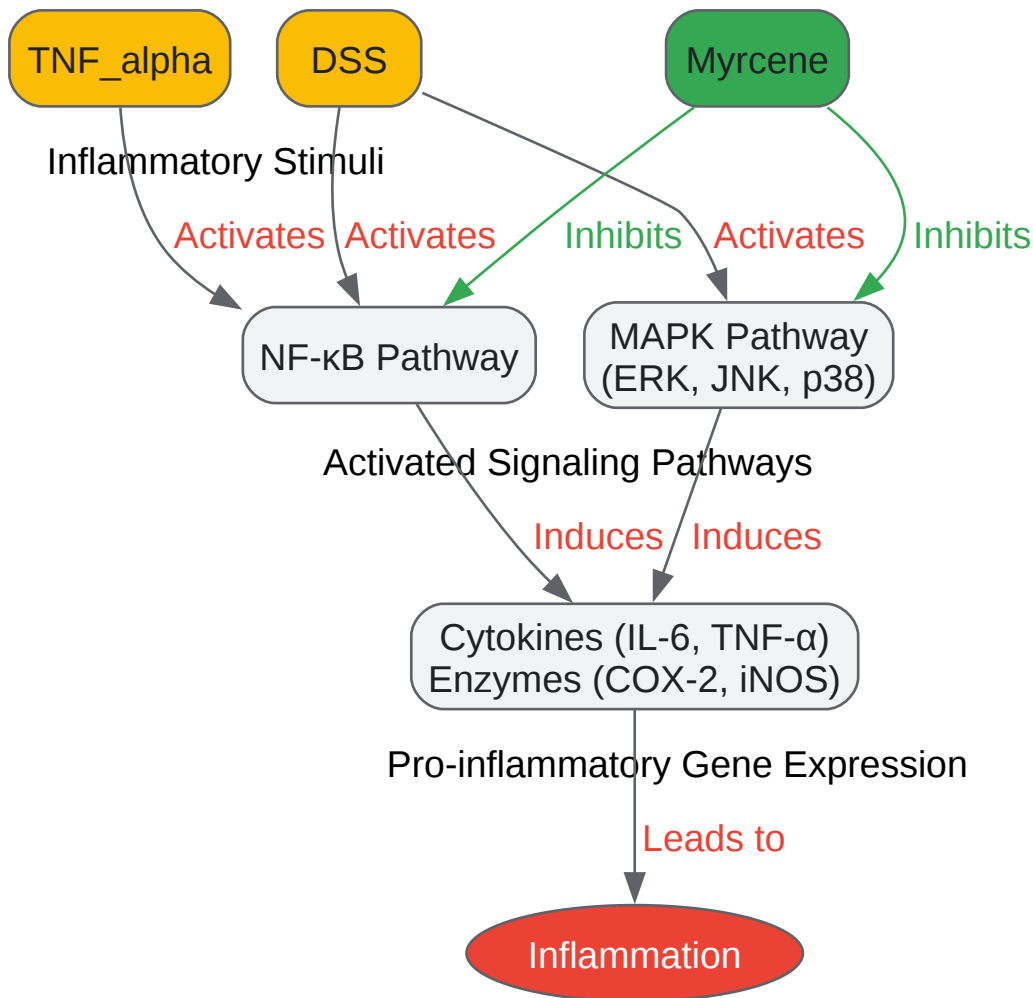
In Vivo Anti-inflammatory & Safety in Colitis Model

This study provides a protocol for evaluating efficacy and sub-chronic safety in a disease model [4].

- **Disease Model:** Dextran Sodium Sulfate (DSS)-induced colitis in mice.
- **Test Substance:** Beta-**myrcene**.
- **Dosing Regimen:** Administered at **50 mg/kg** and **100 mg/kg** body weight.
- **Control Group:** Positive control group treated with sulfasalazine (SAZ), a standard anti-IBD drug.
- **Primary Efficacy Endpoints:**
 - **Disease Activity Index (DAI):** A composite score of weight loss, stool consistency, and rectal bleeding.
 - **Colon Length:** Shortening is a key marker of inflammation severity.
 - **Myeloperoxidase (MPO) Activity:** An enzyme marker for neutrophil infiltration.
 - **Histological Scoring:** Blind evaluation of colon tissue architecture and damage.
 - **Cytokine & Protein Analysis:** Measurement of pro-inflammatory mediators (IL-6, IL-1 β , TNF- α , COX-2, iNOS) and key proteins in the MAPK/NF- κ B pathways via techniques like Western Blot and RT-PCR.

Mechanisms of Action: Signaling Pathways

Myrcene's biological activities are linked to its interaction with multiple molecular targets. The diagram below illustrates the key signaling pathways involved in its anti-inflammatory effects, as demonstrated in the colitis model study [4].



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Beyond the anti-inflammatory pathway, **myrcene** also exhibits **analgesic (pain-relieving) properties**. These effects are suggested to be mediated by the activation of the α 2-adrenergic receptor, potentially leading to the release of endogenous opioid peptides [3]. Furthermore, **myrcene** has been identified as a direct activator of the **TRPV1 ion channel**, a well-known nociceptive receptor, which may contribute to its analgesic effects through a process of receptor desensitization [5].

Formulation and Stability Considerations for R&D

When developing **myrcene**-based products, its chemical and physical properties present specific challenges [6]:

- **Stability:** **Myrcene** is volatile and can polymerize spontaneously at room temperature. It is also sensitive to oxidation when exposed to air, heat, or light, which can degrade the product and alter its sensory profile.
- **Solubility:** It is practically insoluble in water but soluble in alcohols, oils, and other organic solvents. This is a critical factor for delivery system design.
- **Formulation Strategies:**
 - Use of antioxidant stabilizers like tocopherols can significantly reduce oxidative degradation.
 - Blending with sesquiterpenes (e.g., β -caryophyllene) can improve stability.
 - For liquid formulations, nitrogen-flushing of headspace can extend shelf life.
 - Optimal concentration ranges vary by product type (e.g., 0.5-2.0% for vape cartridges, 0.2-0.8% for tinctures).

Conclusions and Research Gaps

In summary, **myrcene** is a compound of significant interest with a multi-faceted safety profile:

- It demonstrates a **favorable acute toxicity profile** with high lethal doses in rodents [1] and shows no signs of mutagenicity [3].
- Its primary safety concern stems from **rodent carcinogenicity studies**, which have influenced its regulatory status as a direct food additive, though not as a natural component of food [2].
- Robust **anti-inflammatory and analgesic mechanisms** are supported by in vitro and in vivo data, involving key pathways like MAPK, NF- κ B, and TRPV1 [5] [4].

The most significant research gap is the **lack of human studies**. Current data on both efficacy and long-term safety are almost exclusively derived from animal and cell models. Future research should prioritize clinical trials in humans to conclusively determine the therapeutic benefits and safety of **myrcene** for drug development.

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